molecular formula C16H19F3N2O2S B3141140 1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 478078-94-3

1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No.: B3141140
CAS No.: 478078-94-3
M. Wt: 360.4 g/mol
InChI Key: XQNKAADXYYGWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a complex organic compound known for its unique chemical properties and significant research applications. Its structure features a sulfonyl group, a trifluoromethyl group, and a dihydrodiazepine ring, making it an intriguing molecule for various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves multiple steps. A common approach begins with the preparation of the 4-(tert-butyl)benzenesulfonyl chloride intermediate. This intermediate can then undergo a series of reactions, including cyclization with appropriate nitrogen sources and introduction of the trifluoromethyl group under controlled conditions. The reaction conditions often include solvents like dichloromethane, catalysts such as triethylamine, and temperature regulation to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound necessitates optimization of the reaction steps to ensure cost-effectiveness and scalability. This includes using large-scale reactors, continuous flow chemistry techniques, and efficient purification methods like crystallization or chromatography to achieve the desired compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine undergoes several types of chemical reactions, including:

  • Oxidation: Can be oxidized to form sulfone derivatives.

  • Reduction: Reductive conditions may reduce the sulfonyl group to a sulfide.

  • Substitution: Substitution reactions can occur at the diazepine ring or the trifluoromethyl group, leading to diverse derivatives.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Conditions often vary, with temperature and solvent choice being crucial for achieving selective and efficient transformations.

Major Products Formed

The major products formed from these reactions vary depending on the reagents and conditions used. For instance, oxidation may yield sulfone derivatives, reduction could produce sulfides, and substitution reactions may result in a wide array of functionalized diazepine compounds.

Scientific Research Applications

1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has significant applications in various scientific domains:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Medicine: Exploration of its pharmacological properties for developing new therapeutic agents, including its potential as an anti-inflammatory or anticancer agent.

  • Industry: Used in the development of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely determined by its interaction with molecular targets, such as enzymes or receptors. Its structure allows for binding to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can be compared to compounds such as:

  • 1-{[4-(tert-butyl)phenyl]sulfonyl}-5-methyl-2,3-dihydro-1H-1,4-diazepine

  • 1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,2-diazepine

Uniqueness

The presence of the trifluoromethyl group distinguishes it from similar compounds, imparting unique chemical and physical properties, including enhanced stability and reactivity. This makes it particularly valuable in scientific research for probing biological systems and developing new materials with specific functionalities.

That's the scoop on this compound. Anything else on your mind?

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-5-(trifluoromethyl)-2,3-dihydro-1,4-diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2S/c1-15(2,3)12-4-6-13(7-5-12)24(22,23)21-10-8-14(16(17,18)19)20-9-11-21/h4-8,10H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNKAADXYYGWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122123
Record name 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2,3-dihydro-5-(trifluoromethyl)-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478078-94-3
Record name 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2,3-dihydro-5-(trifluoromethyl)-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478078-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2,3-dihydro-5-(trifluoromethyl)-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 3
Reactant of Route 3
1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 5
Reactant of Route 5
1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 6
1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.